
Bis(triphenyltin)selenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(triphenyltin)selenide is an organotin compound that features a selenium atom bonded to two triphenyltin groups Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(triphenyltin)selenide typically involves the reaction of triphenyltin chloride with sodium selenide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF). The general reaction can be represented as follows:
2Ph3SnCl+Na2Se→(Ph3Sn)2Se+2NaCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(triphenyltin)selenide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert this compound to selenides with lower oxidation states.
Substitution: The triphenyltin groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Lower oxidation state selenides.
Substitution: Various organotin derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other organotin and organoselenium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Applications in materials science, particularly in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which bis(triphenyltin)selenide exerts its effects is not fully understood. it is believed to interact with cellular components through its organotin moiety, which can bind to proteins and enzymes, potentially disrupting their function. The selenium atom may also play a role in redox reactions within the cell, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Tributyltin: Another organotin compound known for its use as a biocide.
Triphenyltin hydroxide: Similar in structure but with a hydroxide group instead of selenium.
Bis(triphenyltin)oxide: Contains an oxygen atom instead of selenium.
Uniqueness: Bis(triphenyltin)selenide is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its oxygen and hydroxide counterparts. The selenium atom can participate in unique redox reactions and may enhance the compound’s biological activity.
Propriétés
Formule moléculaire |
C36H30SeSn2 |
|---|---|
Poids moléculaire |
779.0 g/mol |
InChI |
InChI=1S/6C6H5.Se.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;; |
Clé InChI |
BRQBMGPSJPNNIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
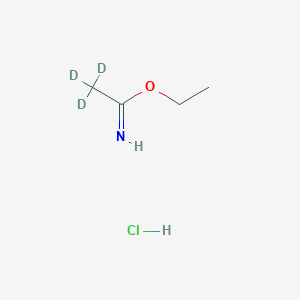

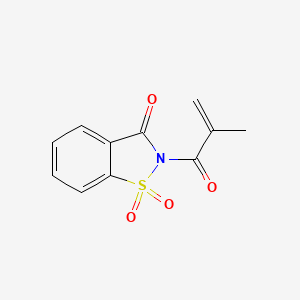
![hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate](/img/structure/B13417345.png)
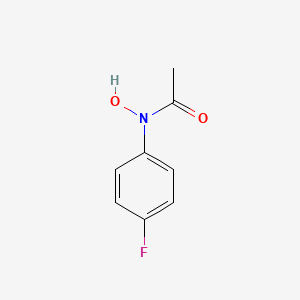
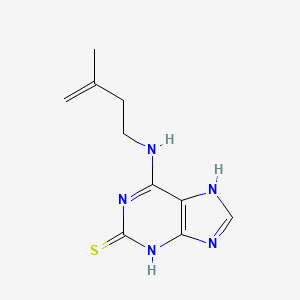
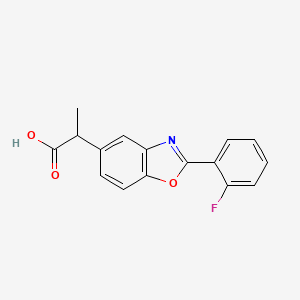

![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
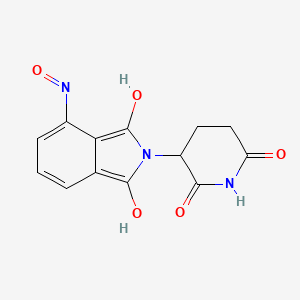
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)

